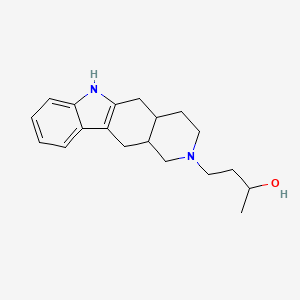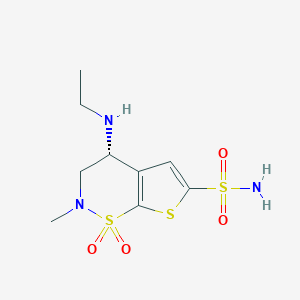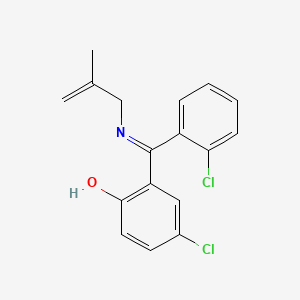
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core with various functional groups attached, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide typically involves multiple steps. One common method includes the chlorination of phenothiazine, followed by the introduction of the 3-(methylamino)propyl group. The final step involves the oxidation of the phenothiazine core to introduce the 5-oxide group. Reaction conditions often include the use of chlorinating agents, such as thionyl chloride, and oxidizing agents, such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, thiourea.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Parent phenothiazine.
Substitution: Various substituted phenothiazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, enzymes, and ion channels. The exact pathways depend on the specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects, similar to other phenothiazines.
Fluphenazine: Used in the treatment of psychiatric disorders, sharing structural similarities with the compound .
Uniqueness
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(methylamino)propyl)-, 5-oxide is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
14520-47-9 |
|---|---|
Fórmula molecular |
C16H17ClN2O2S |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
8-chloro-10-[3-(methylamino)propyl]-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2O2S/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)22(21)15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3 |
Clave InChI |
JWKPCSXXUNOCHH-UHFFFAOYSA-N |
SMILES canónico |
CNCCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)













